1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene
Description
Contextual Significance within Fluorinated Aromatics and Vinyl Monomers Research
Fluorinated aromatic compounds are a significant class of materials in chemical research due to the unique properties conferred by the carbon-fluorine bond. The high electronegativity of fluorine leads to a strong C-F bond, which imparts high thermal stability, chemical resistance, and unique electronic characteristics to the molecules. In the context of vinyl monomers, the incorporation of a fluorinated aromatic group can lead to polymers with low surface energy, hydrophobicity, low dielectric constants, and high glass transition temperatures.
1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene is significant as it combines the attributes of a highly fluorinated aromatic system with the polymerizable vinyl functionality. This positions it as a key monomer for the development of advanced polymers. The tetrafluorinated benzene (B151609) ring is strongly electron-withdrawing, which influences the reactivity of the vinyl group in polymerization reactions. Polymers derived from this monomer are expected to exhibit the desirable properties associated with fluoropolymers, such as chemical inertness and thermal stability. The bromine atom further enhances its utility, serving as a versatile handle for post-polymerization modification or for the synthesis of more complex monomer structures.
The research into fluorinated styrene (B11656) derivatives is a burgeoning field within polymer science, with a focus on creating materials for specialized applications such as antifouling coatings, low-dielectric materials for microelectronics, and membranes for fuel cells. Copolymers containing fluorinated styrene units have been shown to exhibit significantly reduced surface energy with increasing fluorine content. For instance, copolymers of styrene and pentafluorostyrene have demonstrated potential as antibiofouling coatings due to their hydrophobic nature futuremarketinsights.com.
Historical Development and Evolution of Research on Halogenated Perfluorovinylbenzene Derivatives
The field of fluorine chemistry has its roots in the 19th century, but it was the mid-20th century that saw a surge in research into polyfluorinated organic compounds, driven by the need for new materials with exceptional properties for various industrial and military applications. The initial focus was on perfluoroalkanes and their derivatives, leading to the development of iconic materials like Polytetrafluoroethylene (PTFE).
Research into polyfluorinated aromatic compounds gained momentum as chemists sought to combine the stability of the C-F bond with the versatility of aromatic chemistry. The development of synthetic methods to introduce fluorine atoms into aromatic rings, and subsequently to functionalize these rings, was a critical step. The study of halogenated perfluorovinylbenzene derivatives is a more recent extension of this historical progression.
The synthesis of vinyl groups on fluorinated aromatic rings often involves multi-step processes. A common and versatile method for the formation of alkenes is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide organic-chemistry.orglumenlearning.comwikipedia.orglibretexts.orgmasterorganicchemistry.com. In the context of this compound, a plausible synthetic route would involve the conversion of a suitable bromotetrafluorobenzaldehyde derivative to the corresponding vinyl compound via a Wittig reaction.
The evolution of polymerization techniques has also been crucial. The advent of controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, has enabled the synthesis of well-defined fluorinated polymers with controlled molecular weights and architectures acs.org. These advanced techniques have opened up new possibilities for creating sophisticated materials from monomers like this compound.
Table 1: Key Milestones in the Development of Fluorinated Polymers
| Decade | Milestone | Significance |
| 1930s | Discovery of Polytetrafluoroethylene (PTFE) | Marked the beginning of the fluoropolymer industry. |
| 1950s | Development of synthetic routes to fluorinated aromatics | Expanded the scope of fluorine chemistry beyond aliphatic compounds. |
| 1970s | Occupational studies detect PFAS in human blood | Raised awareness of the environmental and health aspects of some fluorinated compounds itrcweb.org. |
| 2000s | Widespread application of controlled radical polymerization techniques | Enabled the synthesis of well-defined fluorinated polymers with complex architectures acs.org. |
| 2010s | Increased focus on sustainable and high-performance fluoropolymers | Driving research towards new monomers and polymerization methods for advanced applications mdpi.com. |
Identification of Key Research Gaps and Future Perspectives in the Field
Despite the progress in the field of fluorinated polymers, several research gaps and future opportunities can be identified, particularly concerning monomers like this compound.
Key Research Gaps:
Detailed Polymerization Kinetics: While the polymerization of fluorinated styrenes, in general, has been studied, there is a lack of specific kinetic data for the homopolymerization and copolymerization of this compound. Understanding its reactivity ratios with other common monomers is crucial for designing copolymers with desired compositions and properties.
Structure-Property Relationships: A comprehensive investigation into the relationship between the polymer architecture (e.g., block vs. random copolymers) derived from this monomer and the resulting material properties (e.g., thermal, mechanical, optical, and surface properties) is needed.
Post-Polymerization Modification: The bromine atom on the aromatic ring presents a prime site for post-polymerization modification. There is a significant opportunity to explore a range of chemical transformations to introduce new functionalities and create novel materials. However, detailed studies on the efficiency and scope of these modifications are currently limited.
Scalable Synthesis: While laboratory-scale syntheses are plausible, the development of efficient and scalable synthetic routes to this compound is a critical gap that needs to be addressed for its potential commercialization.
Future Perspectives:
The future of research in this field is likely to be driven by the demand for high-performance materials in advanced technologies.
Advanced Dielectric Materials: The low polarizability of the C-F bond makes fluorinated polymers attractive candidates for low-dielectric constant materials, which are essential for the fabrication of next-generation microelectronic devices. Polymers derived from this compound could offer superior performance in this area.
High-Performance Membranes: The chemical resistance and tunable properties of polymers based on this monomer make them promising for applications in separation membranes, such as those used in fuel cells or for gas separation. Post-polymerization functionalization of the bromine atom could be used to introduce specific functionalities to enhance membrane performance.
Functional Coatings: The unique surface properties of fluorinated polymers, including hydrophobicity and oleophobicity, will continue to drive research into their use as functional coatings for applications ranging from anti-fouling surfaces to protective layers for optical components.
Biomedical Applications: While less explored, the biocompatibility and inertness of some fluoropolymers open up possibilities for their use in biomedical devices and drug delivery systems nih.gov. The ability to functionalize polymers derived from this compound could be leveraged to attach bioactive molecules.
Table 2: Potential Research Directions and Applications
| Research Direction | Potential Application |
| Synthesis of block copolymers via RAFT polymerization | Thermoplastic elastomers, nanostructured materials |
| Post-polymerization modification via Suzuki or Stille coupling | Functional polymers with tailored electronic or optical properties |
| Development of cross-linked polymers | High-temperature resistant materials, low-dielectric thermosets |
| Investigation of gas permeation properties | Gas separation membranes |
Structure
3D Structure
Properties
Molecular Formula |
C8H3BrF4 |
|---|---|
Molecular Weight |
255.01 g/mol |
IUPAC Name |
1-bromo-4-ethenyl-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C8H3BrF4/c1-2-3-5(10)7(12)4(9)8(13)6(3)11/h2H,1H2 |
InChI Key |
ZPIVLPOWNWQXSA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=C(C(=C1F)F)Br)F)F |
Origin of Product |
United States |
**synthetic Methodologies for 1 Bromo 2,3,5,6 Tetrafluoro 4 Vinylbenzene**
Retrosynthetic Analysis and Strategic Disconnections for Complex Fluorinated Aromatic Systems
Retrosynthetic analysis allows chemists to devise a synthetic plan by identifying key bonds that can be disconnected, corresponding to reliable forward reactions. lkouniv.ac.inresearchgate.net For a polysubstituted, fluorinated aromatic compound, this strategy is crucial for navigating the challenges posed by sterically hindered and electronically demanding substrates.
A primary disconnection involves the carbon-bromine (C-Br) bond on the aromatic ring. e-bookshelf.de This retrosynthetic step points to a precursor such as 1,2,4,5-tetrafluoro-3-vinylbenzene. The corresponding forward reaction would be an electrophilic bromination. However, directing the regioselectivity of bromination on a pre-vinylated, tetrafluorinated ring can be challenging. A more strategic approach involves introducing the bromine at an earlier stage. For instance, starting with a symmetrically substituted precursor like 1,2,4,5-tetrafluorobenzene (B1209435) allows for more controlled bromination before the introduction of the vinyl group. libretexts.org
The central 2,3,5,6-tetrafluorobenzene core represents a significant synthetic challenge. Retrosynthetically, this moiety can be traced back to simpler fluorinated aromatics or even non-fluorinated precursors. One common pathway involves 1,2,4,5-tetrafluorobenzene as a key intermediate. This precursor itself can be synthesized through various methods, including nucleophilic aromatic substitution on more highly fluorinated benzenes like hexafluorobenzene, or through diazotization and fluorination of aminobenzene derivatives (a modified Schiemann reaction). orgsyn.org The high degree of fluorination significantly influences the reactivity of the ring, making it susceptible to nucleophilic attack, a property that can be strategically exploited during synthesis.
The vinyl group is a prime candidate for disconnection via a carbon-carbon bond break. wikipedia.orgbartleby.com This disconnection is the reverse of a cross-coupling reaction, a powerful tool in modern organic synthesis. acs.org This strategy suggests a precursor like 1,4-dihalo-2,3,5,6-tetrafluorobenzene (e.g., 1,4-dibromo- or 1-bromo-4-iodo-2,3,5,6-tetrafluorobenzene), which can then be coupled with a vinylating agent.
Common vinyl synthons or their synthetic equivalents used in the forward synthesis include:
Ethylene (B1197577) gas: Used in direct vinylation methods like the Heck reaction. organic-chemistry.org
Vinylboronic acids or their esters/salts: Employed in Suzuki-Miyaura coupling. nih.gov
Vinylstannanes: Utilized in Stille coupling.
Acetylene gas (or a protected equivalent): This allows for a two-step approach where an alkyne is first introduced via Sonogashira coupling and then selectively reduced to the vinyl group. organic-chemistry.org
Precursor Chemistry and Advanced Starting Material Synthesis for Fluorinated Benzenes
The success of the synthesis hinges on the availability and purity of key precursors. A plausible and efficient route to 1-bromo-2,3,5,6-tetrafluoro-4-vinylbenzene relies on 1,2,4,5-tetrafluorobenzene as a foundational starting material.
A common synthetic pathway for a key intermediate is the halogenation of 1,2,4,5-tetrafluorobenzene. For instance, direct bromination using bromine and a Lewis acid catalyst like iron powder can introduce bromine atoms onto the ring. google.com To facilitate selective mono-vinylation later, a mixed dihalide such as 1-bromo-2,3,5,6-tetrafluoro-4-iodobenzene (B3181233) is an ideal intermediate. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling allows for the selective introduction of the vinyl group at the 4-position, leaving the bromine at the 1-position intact.
Catalytic Strategies and Reaction Pathways for Assembly
The assembly of the final molecule from its precursors is dominated by catalytic methods, which offer high efficiency and selectivity under mild conditions. Palladium-catalyzed cross-coupling reactions are particularly prominent for forming the crucial C(aryl)-C(vinyl) bond. acs.org
These reactions provide the primary means of introducing the vinyl group onto the bromotetrafluorobenzene core. Each method offers distinct advantages.
Suzuki-Miyaura Coupling: This reaction is a highly reliable method for forming C-C bonds and is known for its excellent functional group tolerance. nih.gov The synthesis would involve the reaction of a 1-bromo-4-halo-2,3,5,6-tetrafluorobenzene intermediate with a vinylboron reagent, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base. nih.gov The choice of ligand for the palladium catalyst is critical for achieving high yields with sterically hindered and electron-deficient aryl halides.
Heck Reaction: The Mizoroki-Heck reaction provides a more direct route by coupling the aryl halide directly with an alkene, such as ethylene gas. organic-chemistry.orgmdpi.com This method avoids the pre-synthesis of an organometallic vinylating agent. nih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org The high degree of fluorination in the substrate often facilitates the reaction. mdpi.com
Sonogashira Coupling: This method offers a two-step pathway to the vinyl group. organic-chemistry.orgwikipedia.org First, the 1-bromo-4-halo-2,3,5,6-tetrafluorobenzene intermediate is coupled with a terminal alkyne, such as trimethylsilylacetylene, using a palladium catalyst and a copper(I) co-catalyst. nih.gov Following deprotection of the silyl (B83357) group, the resulting terminal alkyne is then selectively hydrogenated (e.g., using Lindlar's catalyst) to yield the desired vinyl group.
The table below summarizes typical conditions for these palladium-catalyzed reactions as applied to similar fluorinated aromatic substrates.
Table 1: Representative Conditions for Palladium-Catalyzed Vinylation Reactions
| Reaction Type | Aryl Halide Precursor | Vinylation Reagent | Catalyst System | Base | Solvent | Typical Temp. (°C) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 1-Bromo-4-iodo-2,3,5,6-tetrafluorobenzene | Potassium vinyltrifluoroborate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Heck | 1-Bromo-4-iodo-2,3,5,6-tetrafluorobenzene | Ethylene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 |
| Sonogashira | 1-Bromo-4-iodo-2,3,5,6-tetrafluorobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-50 |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) [14, 20, 26, 28, 34]
Ligand Design and Optimization in Cross-Coupling of Perhalogenated Aromatics
Cross-coupling reactions are paramount in modern organic synthesis for forming carbon-carbon bonds. nih.gov For substrates like perhalogenated aromatics, the efficacy of the transition-metal catalyst, typically palladium- or nickel-based, is critically dependent on the coordinating ligand. nih.gov The development of specialized ligands has been a major advance, enhancing the rates of elementary catalytic steps like oxidative addition and reductive elimination. One of the primary challenges in the cross-coupling of polyhalogenated arenes is achieving site selectivity. acs.org
Ligand design focuses on modulating the steric and electronic properties of the catalyst center. Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are particularly effective. They promote the oxidative addition of the catalyst into the carbon-halogen bond and stabilize the active catalytic species. For perhalogenated systems containing different halogens (e.g., bromine and fluorine), the choice of ligand can influence the chemoselectivity of C-Br versus C-F bond activation.
Table 1: Common Ligand Classes for Cross-Coupling of Aryl Halides
| Ligand Class | Example(s) | Key Features | Application in Polyhalogenated Systems |
| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Strongly electron-donating, bulky. | Enhances oxidative addition rates for less reactive C-Cl and C-F bonds. |
| Dialkylbiaryl Phosphines | Buchwald Ligands (e.g., SPhos, XPhos) | Sterically demanding, electron-rich; fine-tunable structure. | Highly effective for a broad range of cross-coupling reactions, including those involving challenging substrates. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically bulky. | Form stable complexes with metals, offering high catalytic activity and longevity. nih.gov |
| Ferrocenyl Phosphines | dppf | Bidentate, provides a specific bite angle and electronic environment. | Widely used in various cross-coupling reactions for stability and effectiveness. nih.gov |
Recent developments have focused on creating catalyst systems that are effective at very low loadings, which is crucial for reducing costs and minimizing metal contamination in the final product. chemistryviews.org Some new ligand designs are also aimed at enabling these reactions to be performed in more environmentally friendly solvents, such as water. synthical.com
Mechanistic Insights into Catalytic Cycles for C-Br Activationacs.orgnih.gov
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. nih.gov The critical first step in the functionalization of this compound or its precursors is the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond. nih.gov
The catalytic cycle proceeds via three key elementary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aryl halide, forming a Pd(II) intermediate. This step is often rate-determining. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it the preferential site for oxidative addition in a polyhalogenated compound containing both.
Transmetalation: The organic group from an organometallic nucleophile (e.g., an organoboron or organozinc compound) is transferred to the palladium(II) center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst. nih.gov
In the context of perhalogenated aromatics, the activation of C-F bonds is also possible but typically requires harsher conditions or specialized catalysts. acs.orgacs.org Theoretical and experimental studies have investigated the photochemical activation of C-F bonds, but C-Br activation remains the more common pathway in thermal, catalytic cross-coupling. researchgate.netresearchgate.net The high chemo- and regioselectivity for C-Br activation over C-F is a cornerstone for the selective functionalization of these molecules. acs.org
Wittig and Other Olefination Methodologies for Vinyl Group Formationscienmag.com
The formation of the vinyl group on the tetrafluorobenzene core is a key transformation. The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com In a plausible synthetic route to this compound, the Wittig reaction would be employed on a suitable carbonyl precursor.
The reaction involves a phosphonium (B103445) ylide, typically prepared by treating an alkyl halide with triphenylphosphine (B44618) followed by deprotonation with a strong base. masterorganicchemistry.com For the synthesis of a terminal vinyl group, methyltriphenylphosphonium (B96628) bromide is treated with a base like n-butyllithium to generate the methylide. This ylide then reacts with an aldehyde.
A hypothetical precursor for this step would be 4-bromo-2,3,5,6-tetrafluorobenzaldehyde . The reaction would proceed as follows:
Ylide Formation: Methyltriphenylphosphonium bromide reacts with a strong base to form the phosphonium ylide (Ph₃P=CH₂).
Olefination: The ylide attacks the carbonyl carbon of 4-bromo-2,3,5,6-tetrafluorobenzaldehyde. This leads to a four-membered oxaphosphetane intermediate.
Product Formation: The intermediate collapses to form the desired alkene (this compound) and triphenylphosphine oxide. The formation of the very stable P=O bond is the driving force for the reaction. organic-chemistry.org
Other olefination methods, such as the Horner-Wadsworth-Emmons reaction, could also be employed, which often offer advantages in terms of ease of product purification. Boron-Wittig reactions have also been developed for the stereoselective synthesis of vinylboronates, which can be further functionalized. nih.govresearchgate.net
Electrophilic and Nucleophilic Substitution Routes on Highly Fluorinated Arenes
The reactivity of highly fluorinated arenes is dominated by their electron-deficient nature. The strongly electron-withdrawing fluorine atoms deactivate the ring towards electrophilic aromatic substitution (EAS). ncert.nic.in While EAS reactions like bromination can be forced on less fluorinated benzenes using a Lewis acid catalyst, the conditions required for perfluorinated rings are often extreme, and the reactions may lack selectivity. google.com
Conversely, the electron-poor character of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) . mdpi.com This is a primary pathway for introducing substituents onto polyfluoroarenes. The reaction proceeds via a two-step mechanism:
Nucleophilic attack on the aromatic ring at a carbon bearing a leaving group (like fluorine) to form a resonance-stabilized intermediate known as a Meisenheimer complex.
Loss of the fluoride (B91410) ion to restore aromaticity.
Due to the high electronegativity of fluorine, polyfluoroarenes readily undergo SNAr, offering a transition-metal-free approach to functionalization. mdpi.com The substitution typically occurs at the para position to an existing substituent. This methodology is more relevant for introducing nucleophilic groups (e.g., -OR, -NR₂) rather than a vinyl or bromo group directly, but it is a fundamental aspect of the chemistry of highly fluorinated arenes.
Multi-Step Synthesis Sequences for Regio- and Chemoselective Control
Constructing a molecule with a specific substitution pattern like this compound requires a well-designed multi-step synthesis to ensure correct placement of the functional groups (regioselectivity) and to react only the desired functional groups (chemoselectivity). ed.gov
A plausible retrosynthetic analysis might start by disconnecting the vinyl group, suggesting a precursor like 4-bromo-2,3,5,6-tetrafluorobenzaldehyde, as mentioned for the Wittig reaction. The synthesis of this aldehyde could, in turn, start from a more readily available material such as bromopentafluorobenzene.
A potential forward synthesis could be:
Starting Material: Bromopentafluorobenzene.
Lithiation and Formylation: Regioselective metalation (e.g., with lithium diisopropylamide, LDA) at the position para to the bromine, followed by quenching with an electrophile like dimethylformamide (DMF), would introduce a formyl (aldehyde) group. This step establishes the required 1,4-disubstitution pattern.
Olefination: Conversion of the aldehyde group to a vinyl group using a Wittig or similar olefination reaction, as described previously.
This sequence ensures that the bromine and vinyl groups are positioned correctly relative to each other. The order of these steps is crucial; for instance, attempting to brominate a tetrafluorovinylbenzene precursor via electrophilic substitution would likely be unselective and low-yielding due to the deactivated ring. youtube.com The use of protecting groups and careful selection of reaction conditions are key strategies in such multi-step sequences. ed.gov
Methodological Advancements in Process Chemistry and Scale-Up Considerations
Transitioning a synthetic route from a laboratory bench (gram scale) to industrial production (kilogram scale) presents significant challenges, especially for specialty chemicals like fluorinated compounds. researchgate.netchimia.ch Process chemistry focuses on developing synthetic routes that are safe, robust, reproducible, and economically viable on a large scale. criver.com
Key considerations for the scale-up of fluorinated compounds include:
Route Optimization: Redesigning the synthetic sequence to avoid hazardous reagents, expensive catalysts, or difficult purifications (e.g., developing chromatography-free routes). criver.com
Safety Assessment: Performing risk assessments and calorimetric studies to understand and control the thermal hazards of reactions. criver.com
Reactor Technology: Utilizing specialized equipment, such as jacketed reactor systems capable of handling a wide range of temperatures and corrosive reagents often used in fluorine chemistry. criver.com The development of continuous-flow chemistry offers advantages in safety and scalability for many processes. rsc.orgillinois.edu
Cost of Goods: The high cost of some fluorinating agents and starting materials necessitates the development of highly efficient processes with minimal waste. dtic.mil
Green Chemistry Principles in the Synthesis of Fluorinated Specialty Chemicals
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com In the context of synthesizing fluorinated compounds, this is particularly relevant due to the often-hazardous nature of traditional fluorinating agents (e.g., HF, F₂) and solvents.
Recent advances in green fluorine chemistry include:
Development of Safer Reagents: Creating new fluorinating agents that are solid, stable, and less hazardous to handle. scienmag.comeurekalert.org For example, potassium fluoride (KF) is being explored as a low-cost and safer fluorine source. eurekalert.org
Catalytic Methods: Replacing stoichiometric reagents with catalytic amounts of a promoter reduces waste and improves atom economy. Catalytic methods for fluorination are an area of active research. rsc.org
Aqueous Media: Performing reactions in water, where possible, eliminates the need for volatile organic solvents. While fluorination was traditionally considered incompatible with water, recent research has demonstrated successful fluorination reactions in aqueous media. rsc.org
Energy Efficiency: Designing processes that can be run at lower temperatures and pressures, often through the use of highly active catalysts.
The industrial production of compounds like this compound would benefit significantly from the integration of these green chemistry principles to enhance sustainability and safety. dovepress.com
Automation and High-Throughput Synthesis Techniques for Complex Monomers
The synthesis of complex and highly functionalized monomers such as this compound presents unique challenges that can be addressed through the implementation of automation and high-throughput synthesis techniques. These advanced methodologies offer significant advantages in terms of efficiency, reproducibility, and the ability to rapidly explore vast chemical spaces for reaction optimization and discovery. nih.govyoutube.com
Recent advancements in laboratory robotics and computer science have spurred the development of sophisticated automated systems capable of performing multistep synthetic sequences with minimal human intervention. physicsworld.comresearchgate.net These platforms integrate robotic arms for material handling, automated liquid and solid dispensing units, and various reactor modules that can be configured for a wide range of reaction conditions. gormleylab.com Such systems are particularly well-suited for the synthesis of complex monomers where precise control over reaction parameters is crucial for achieving high yields and purity. nih.gov
One of the primary benefits of automation in this context is the ability to perform parallel synthesis, allowing for the simultaneous execution of multiple reactions. nih.gov This is invaluable for optimizing the synthesis of monomers like this compound, where various catalysts, solvents, and temperature profiles can be screened in a high-throughput manner to identify the most efficient reaction conditions.
The table below illustrates the potential application of automated systems in the high-throughput optimization of a hypothetical synthetic step for a complex monomer.
| Experiment | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | Toluene | 80 | 65 |
| 2 | Pd(dppf)Cl₂ | Toluene | 80 | 72 |
| 3 | Pd(PPh₃)₄ | Dioxane | 80 | 58 |
| 4 | Pd(dppf)Cl₂ | Dioxane | 80 | 78 |
| 5 | Pd(PPh₃)₄ | Toluene | 100 | 75 |
| 6 | Pd(dppf)Cl₂ | Toluene | 100 | 85 |
| 7 | Pd(PPh₃)₄ | Dioxane | 100 | 68 |
| 8 | Pd(dppf)Cl₂ | Dioxane | 100 | 91 |
Furthermore, robotic platforms can be programmed to carry out entire synthetic sequences, from the initial dispensing of reagents to the final purification and analysis of the product. physicsworld.com This not only accelerates the research and development process but also enhances the reliability and reproducibility of the synthesis. youtube.com The "Chemputer," a modular robotics system, has demonstrated the capability to synthesize pharmaceutical compounds autonomously, showcasing the potential for such systems to handle the intricate steps involved in producing complex monomers. physicsworld.com
The following table outlines the key features and capabilities of modern automated synthesis platforms relevant to the production of complex monomers.
| Feature | Description | Relevance to Complex Monomer Synthesis |
|---|---|---|
| Parallel Synthesis | Execution of multiple reactions simultaneously in well plates or parallel reactors. nih.govgormleylab.com | Rapid screening of reaction conditions (catalysts, solvents, temperatures) to optimize yield and purity. |
| Flow Chemistry | Continuous pumping of reagents through reactors for precise control over reaction parameters. nih.gov | Improved control over reaction time, temperature, and mixing, leading to higher selectivity and safety. |
| Robotic Liquid and Solid Handling | Automated dispensing of precise amounts of reagents. gormleylab.com | High precision and reproducibility, minimizing human error in stoichiometric calculations. |
| Automated Purification | Integration of techniques like high-performance liquid chromatography (HPLC) for in-line purification. nih.gov | Streamlined workflow from synthesis to isolation of the pure monomer. |
| Real-time Reaction Monitoring | In-situ analysis of reaction progress using various spectroscopic techniques. gormleylab.com | Provides valuable kinetic data for reaction optimization and mechanistic understanding. |
| AI and Machine Learning Integration | Algorithms that can analyze data and suggest new experimental parameters to achieve a target outcome. gormleylab.commit.edu | Accelerates the discovery of novel synthetic routes and optimization of existing ones. |
**reactivity and Mechanistic Investigations of 1 Bromo 2,3,5,6 Tetrafluoro 4 Vinylbenzene**
Reactivity at the Bromine Site: Advanced Transformations and Functionalization
The carbon-bromine bond on the tetrafluorophenyl ring is the primary site for transformations involving organometallic intermediates and nucleophilic substitution. The high degree of fluorination activates the ring, making the bromine atom susceptible to a range of chemical modifications.
Carbon-Carbon Bond Forming Reactions Beyond Cross-Coupling
While traditional palladium-catalyzed cross-coupling reactions (like Suzuki and Stille couplings) are feasible starting points for C-C bond formation, other advanced methods can be employed, often leveraging organometallic intermediates derived from the C-Br bond. After an initial metal-halogen exchange (see 3.1.3), the resulting organolithium or Grignard reagent can engage in various C-C bond-forming reactions.
These reactions typically involve the nucleophilic attack of the generated arylmetal species on a suitable electrophile. For instance, reaction with ketones or aldehydes yields tertiary or secondary alcohols, respectively. Carboxylation can be achieved using carbon dioxide to produce the corresponding benzoic acid derivative. These transformations extend the molecular complexity beyond simple biaryl formations typical of cross-coupling.
Nucleophilic Aromatic Substitution (SNAr) on Activated Fluorinated Systems
The perfluorinated ring of 1-bromo-2,3,5,6-tetrafluoro-4-vinylbenzene is highly electron-deficient, which makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. orgchemboulder.com The strong inductive and resonance effects of the four fluorine atoms stabilize this negative charge, thereby activating the ring for substitution. orgchemboulder.com
Interestingly, in highly fluorinated systems, fluoride (B91410) itself can be a leaving group. Therefore, nucleophilic attack could potentially occur at the bromine-bearing carbon or one of the fluorine-bearing carbons. However, the C-Br bond is significantly weaker than the C-F bond, making bromide the more probable leaving group. The reaction rate is enhanced by the presence of electron-withdrawing groups, a role fulfilled by the fluorine atoms. orgchemboulder.com This allows for SNAr reactions to proceed under relatively mild conditions with a variety of nucleophiles.
| Nucleophile (Nu:) | Reagent Example | Expected Product |
| Alkoxide | Sodium Methoxide (NaOMe) | 1-Methoxy-2,3,5,6-tetrafluoro-4-vinylbenzene |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-2,3,5,6-tetrafluoro-4-vinylbenzene |
| Amine | Ammonia (NH₃) or Alkylamine (RNH₂) | 4-Vinyl-2,3,5,6-tetrafluoroaniline |
| Cyanide | Sodium Cyanide (NaCN) | 4-Vinyl-2,3,5,6-tetrafluorobenzonitrile |
Table 3.1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions.
Metal-Halogen Exchange and Organometallic Reagent Generation
Metal-halogen exchange is a fundamental reaction in organometallic chemistry and a key method for functionalizing aryl halides. wikipedia.org For this compound, this reaction involves treating the compound with an organometallic reagent, typically an alkyllithium such as n-butyllithium or tert-butyllithium, at low temperatures. nih.gov The exchange converts the aryl bromide into a highly reactive aryllithium species. wikipedia.org
The general mechanism follows the pathway: Ar-Br + R-Li ⇌ Ar-Li + R-Br
This equilibrium is driven towards the products by the formation of the more stable organolithium reagent, which in this case is the aryllithium, as the negative charge is stabilized on the sp²-hybridized carbon of the electron-poor aromatic ring. Performing the reaction at cryogenic temperatures (e.g., -78 °C to -100 °C) is crucial to prevent side reactions, such as nucleophilic attack by the alkyllithium on the vinyl group. nih.gov The resulting organometallic intermediate is a powerful nucleophile and can be trapped with various electrophiles to introduce new functional groups.
| Exchange Reagent | Electrophile (E⁺) | Final Product |
| n-BuLi | Dimethylformamide (DMF) | 4-Vinyl-2,3,5,6-tetrafluorobenzaldehyde |
| t-BuLi | Carbon Dioxide (CO₂) | 4-Vinyl-2,3,5,6-tetrafluorobenzoic acid |
| i-PrMgCl | Iodine (I₂) | 1-Iodo-2,3,5,6-tetrafluoro-4-vinylbenzene |
| n-BuLi | Chlorotrimethylsilane (TMSCl) | Trimethyl(4-vinyl-2,3,5,6-tetrafluorophenyl)silane |
Table 3.2: Generation and Quenching of Organometallic Intermediates.
Reactivity of the Vinyl Group: Polymerization and Addition Reactions
The reactivity of the vinyl group is strongly modulated by the electron-withdrawing perfluorophenyl substituent. This deactivation makes the double bond electron-poor and alters its behavior in addition and polymerization reactions compared to electron-rich styrenes.
Electrophilic Addition Pathways and Regioselectivity
Electrophilic addition to an alkene typically proceeds through a carbocation intermediate. In the case of this compound, the powerful electron-withdrawing nature of the fluorinated ring destabilizes any adjacent positive charge. nih.gov When an electrophile (like H⁺ from HBr) adds to the terminal carbon of the vinyl group, it would form a benzylic carbocation. However, this carbocation is directly attached to the deactivating ring, making its formation energetically unfavorable. Consequently, electrophilic addition reactions are significantly hindered or may not proceed at all under standard conditions. nih.gov This low reactivity is a direct contrast to standard styrene (B11656), which readily undergoes such reactions.
Radical Addition and Cycloaddition Mechanisms
Given the electron-deficient nature of the vinyl group, it is more susceptible to radical and certain types of cycloaddition reactions.
Radical Addition: In contrast to electrophilic addition, radical addition of reagents like hydrogen bromide (HBr) in the presence of peroxides or UV light is a viable pathway. The reaction is initiated by a bromine radical (Br•), which adds to the double bond. The addition occurs at the terminal carbon to form the more stable benzylic radical intermediate. This regioselectivity (anti-Markovnikov) is dictated by the stability of the radical on the carbon adjacent to the aromatic ring.
Cycloaddition: The electron-poor nature of the double bond makes this compound an excellent candidate for cycloaddition reactions with electron-rich partners. A notable example is the [2+2] photocycloaddition. Such reactions have been successfully demonstrated for various electron-deficient styrenes, which undergo homodimerization under visible-light photocatalysis to form cyclobutane (B1203170) rings. nih.govchemrxiv.orgresearchgate.net This type of reaction proceeds through a triplet excited state, leading to the formation of a diradical intermediate that subsequently cyclizes. researchgate.net The molecule could also act as a dienophile in Diels-Alder reactions with electron-rich dienes.
| Reaction Type | Reagent(s) | Predicted Regioselectivity/Product Type | Mechanism |
| Electrophilic Addition | HBr (no peroxides) | Reaction is highly disfavored | Ionic (via carbocation) |
| Radical Addition | HBr, Peroxides (ROOR) | Anti-Markovnikov (Br adds to terminal carbon) | Radical Chain |
| [2+2] Photocycloaddition | Visible Light, Photocatalyst | Head-to-head cyclobutane dimer | Radical (via triplet state) |
Table 3.3: Predicted Reactivity and Regioselectivity of the Vinyl Group.
[3+2] Cycloaddition Reactions and Their Mechanistic Elucidation
Currently, specific studies detailing the [3+2] cycloaddition reactions of this compound are not found in the surveyed scientific literature. However, the vinyl group of the molecule serves as a potential dipolarophile for such reactions. In a typical [3+2] cycloaddition, a 1,3-dipole would react with the double bond of the vinyl group. The high degree of fluorination on the benzene (B151609) ring would significantly influence the electronic properties of the vinyl substituent, making it an interesting, albeit unstudied, substrate for these types of transformations. Mechanistic elucidation for such a reaction would involve computational studies and experimental analysis to determine the regio- and stereoselectivity, which would be heavily influenced by the electronic and steric factors of the tetrafluorinated ring.
Electronic and Steric Influence of Fluorine Substituents on Reaction Pathways
The four fluorine atoms on the benzene ring are pivotal in dictating the reactivity of this compound. Their influence is a combination of strong inductive effects and weaker resonance effects, alongside considerable steric hindrance.
Inductive and Resonance Effects on Aromatic Ring Activation/Deactivation
Table 1: Comparison of Inductive and Resonance Effects of Substituents
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Aromatic Ring |
| Fluorine | Strong | Weak | Strong Deactivation |
| Bromine | Strong | Weak | Strong Deactivation |
| Vinyl | Weak | Weak | Weak Activation |
Stereoelectronic Control in Complex Reaction Environments
Detailed research on stereoelectronic control in reactions involving this compound is not available. In principle, the fluorine atoms ortho to the vinyl group would exert significant steric hindrance, potentially directing incoming reagents to attack the vinyl group from the less hindered face. Electronically, the polarization of the C-F bonds would create a specific electrostatic potential around the molecule, which could influence the trajectory of approaching reactants, especially in polar reactions. The interplay between these steric and electronic factors would be critical in determining the stereochemical outcome of any addition or cycloaddition reactions at the vinyl group.
Detailed Mechanistic Elucidation using Advanced Kinetic and Isotopic Labeling Studies
There is a lack of published kinetic or isotopic labeling studies for reactions involving this compound. Such studies would be invaluable for a detailed mechanistic understanding.
Kinetic studies would involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to determine the rate law and activation parameters. This data would help to infer the number of molecules involved in the rate-determining step of a reaction.
Isotopic labeling, for instance, by replacing specific hydrogen atoms on the vinyl group with deuterium, could be used to probe reaction mechanisms. researchgate.net The observation of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) would provide strong evidence for the breaking of a C-H (or C-D) bond in the rate-determining step, offering insight into transition state structures. researchgate.net Without experimental data, any mechanistic proposals remain speculative.
**polymerization Science and Macromolecular Engineering Utilizing 1 Bromo 2,3,5,6 Tetrafluoro 4 Vinylbenzene**
Homopolymerization Studies and Kinetic Modeling
Detailed homopolymerization studies and kinetic modeling for 1-bromo-2,3,5,6-tetrafluoro-4-vinylbenzene are not extensively documented. However, based on the behavior of other highly halogenated styrenic monomers, several polymerization pathways can be considered.
Free radical polymerization is a versatile method for a wide range of vinyl monomers. For fluorinated styrenes, the choice of initiator is critical to achieving efficient polymerization.
Initiator Systems: Typically, azo compounds like azobisisobutyronitrile (AIBN) or peroxides such as benzoyl peroxide (BPO) are used to initiate free radical polymerization. The efficiency of these initiators would depend on the reaction temperature and the specific reactivity of the this compound monomer. The electron-deficient nature of the aromatic ring might influence the decomposition kinetics of the initiator and the subsequent addition of the primary radicals to the vinyl group.
Chain Propagation: The propagation step involves the sequential addition of monomer units to the growing polymer radical. The rate of propagation is influenced by the electronic and steric effects of the substituents on the monomer. The tetrafluorophenyl ring is expected to exert a strong electron-withdrawing effect, which could affect the reactivity of the propagating radical. Kinetic studies on similar fluorinated styrenes have shown that such substituents can alter the propagation rate constant compared to unsubstituted styrene (B11656).
Due to the lack of specific experimental data, a representative data table for the free radical polymerization of this monomer cannot be generated at this time.
Controlled/living radical polymerization (CLRP) techniques offer the ability to synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. These methods are particularly relevant for creating advanced materials from functional monomers like this compound.
RAFT polymerization is known for its tolerance to a wide variety of functional groups and its applicability to numerous monomers. For substituted styrenes, the choice of the RAFT agent, specifically the Z and R groups, is crucial for achieving good control over the polymerization.
Theoretical Application: For a styrenic monomer like this compound, dithiobenzoates or trithiocarbonates would be potential RAFT agents. The kinetics of the polymerization would be governed by the rate of addition of propagating radicals to the RAFT agent and the fragmentation of the resulting intermediate radical. The electron-withdrawing nature of the monomer would likely influence these rates.
ATRP is a robust method for the controlled polymerization of styrenes, acrylates, and other monomers. It involves a reversible redox process catalyzed by a transition metal complex.
Theoretical Application: The polymerization of substituted styrenes via ATRP is well-established. cmu.edu For this compound, a typical ATRP system might consist of a copper(I) halide complexed with a nitrogen-based ligand (e.g., a bipyridine or a multidentate amine) and an alkyl halide initiator. The polymerization rate is influenced by the electronic nature of the substituents on the styrene. cmu.edu Monomers with electron-withdrawing groups, similar to the bromotetrafluorophenyl group, have been shown to polymerize faster than those with electron-donating groups in some ATRP systems. cmu.edu This is attributed to effects on both the propagation rate constant and the atom transfer equilibrium constant. cmu.edu
NMP is another powerful CLRP technique, particularly effective for styrenic monomers. It utilizes a stable nitroxide radical to reversibly trap the growing polymer chain.
Theoretical Application: For styrenic monomers, NMP initiated by a combination of a traditional radical initiator (like BPO) and a nitroxide (like TEMPO) or a unimolecular alkoxyamine initiator could be employed. The control over the polymerization of this compound would depend on the equilibrium between the dormant alkoxyamine species and the active propagating radicals. The electronic properties of the monomer could influence the carbon-oxygen bond dissociation rate in the dormant species.
Ionic polymerization methods are highly sensitive to the electronic nature of the monomer.
Anionic Polymerization: The strong electron-withdrawing character of the fluorinated aromatic ring in this compound would likely make the vinyl group susceptible to nucleophilic attack. This suggests that anionic polymerization could be a viable pathway. Initiators such as organolithium compounds (e.g., n-butyllithium or sec-butyllithium) in a non-polar solvent would be candidates. The polymerization would need to be conducted under stringent anhydrous and oxygen-free conditions to prevent termination.
Cationic Polymerization: Cationic polymerization is generally favored for monomers with electron-donating substituents that can stabilize the propagating carbocation. The highly electron-withdrawing nature of the bromotetrafluorophenyl group would destabilize a carbocation at the benzylic position, making conventional cationic polymerization of this compound challenging. acs.orgwpmucdn.com Living cationic polymerization of styrene derivatives lacking electron-donating groups has been achieved under specific conditions, but it remains a difficult process. acs.org
Controlled/Living Radical Polymerization (CLRP) Techniques [3, 5, 10, 12, 37]
Copolymerization Strategies and Monomer Reactivity Ratio Determination
Copolymerization is a powerful technique to tailor the properties of polymers by combining two or more different monomers. The behavior of monomers in a copolymerization reaction is described by their reactivity ratios, which indicate the preference of a growing polymer chain to add a monomer of the same type or the other monomer. nsf.gov
In statistical copolymerization, the monomer units are distributed randomly along the polymer chain. The distribution is governed by the relative reactivities of the comonomers, expressed by their reactivity ratios (r1 and r2). The product of the reactivity ratios (r1r2) indicates the copolymerization behavior. An r1r2 value close to 1 suggests an ideal random copolymerization, while a value close to 0 indicates a tendency towards alternation. nsf.gov
Block copolymers consist of long sequences (blocks) of one monomer followed by a block of another. harth-research-group.org These materials can self-assemble into ordered nanostructures, making them useful in a variety of applications. Controlled/"living" polymerization techniques are essential for the synthesis of well-defined block copolymers. cmu.educmu.edu These methods allow for the sequential addition of monomers to a growing polymer chain.
The synthesis of block copolymers containing this compound could be achieved through several living polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. fluorine1.ru For instance, a macroinitiator could be used to first polymerize a block of another monomer, and then this compound would be added to grow the second block. cmu.edu The bromine atom on the monomer could potentially interfere with certain catalytic systems, requiring careful selection of polymerization conditions. The synthesis of ABA triblock copolymers is also a possibility, leading to thermoplastic elastomers with fluorinated end blocks. nasa.gov
Graft copolymers are branched polymers where the side chains are structurally distinct from the main chain. researchgate.net Grafting polymers onto a surface is a common method for surface modification. The incorporation of this compound into a polymer backbone provides reactive sites for "grafting-from" or "grafting-to" approaches.
In a "grafting-from" approach, the bromine atoms on the polymer backbone can be converted into initiation sites for the polymerization of a second monomer, leading to the growth of grafted chains. researchgate.net This method is effective for creating dense polymer brushes on a surface. In the "grafting-to" method, pre-synthesized polymer chains with reactive end groups can be attached to the bromine sites on the backbone. researchgate.net These strategies can be used to modify the surface properties of materials, for example, to create surfaces with low friction or specific wetting characteristics. researchgate.net
Post-Polymerization Modification and Functionalization of Derived Macromolecules
Post-polymerization modification is a versatile strategy for introducing functional groups into a polymer that may not be compatible with the initial polymerization conditions. researchgate.netcmu.edu The bromine atom in polymers derived from this compound is a key feature for such modifications. wiley-vch.de
The carbon-bromine bond on the perfluorinated ring of the incorporated monomer units is a reactive handle for a variety of chemical transformations. These can include nucleophilic substitution reactions, where the bromine is replaced by other functional groups such as amines, thiols, or alkoxides. Metal-catalyzed cross-coupling reactions, like Suzuki or Sonogashira couplings, can also be employed to attach a wide range of organic moieties to the polymer backbone. These modifications can dramatically alter the physical and chemical properties of the polymer, allowing for the fine-tuning of its characteristics for specific applications.
Influence of Fluorine Content and Architecture on Polymerization Kinetics and Mechanism
The polymerization behavior of this compound is profoundly influenced by the high degree of fluorination on its aromatic ring. The four fluorine atoms, along with the bromine atom, act as strong electron-withdrawing groups, which significantly alters the electronic properties of the vinyl group. This electronic modification has a direct impact on the kinetics and mechanisms of polymerization, particularly in controlled radical polymerization techniques.
Detailed Research Findings
The presence of strong electron-withdrawing substituents on the phenyl ring of styrene-based monomers is known to accelerate polymerization rates in controlled radical polymerizations. researchgate.netcmu.edu For instance, in Atom Transfer Radical Polymerization (ATRP), styrenic monomers with electron-withdrawing groups (such as -CF₃, -Br, -Cl) polymerize faster than those with electron-donating groups (like -CH₃, -OCH₃). cmu.edu This acceleration is attributed to an increase in both the propagation rate constant (kp) and the atom transfer equilibrium constant (Keq). researchgate.net The electron-withdrawing substituents increase the monomer's reactivity and decrease the stability of the dormant polymer species, thereby shifting the equilibrium toward the active, propagating radical. researchgate.net
Studies on the closely related monomer, 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS), which shares a similar highly fluorinated aromatic structure, confirm this trend. The polymerization of PFS via ATRP is noted to be relatively fast, a characteristic attributed to the electron-withdrawing nature of the fluorine atoms on the phenyl ring. researchgate.net This high reactivity makes this compound a suitable candidate for controlled polymerization methods like ATRP and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which enable the synthesis of polymers with well-defined molecular weights and low dispersity (Mw/Mn). researchgate.netmdpi.comresearchgate.net
The electronic effects of fluorination also play a crucial role in copolymerization. When a highly electron-deficient monomer like a fluorinated styrene is copolymerized with an electron-rich monomer such as styrene, there is a strong tendency toward alternation. researchgate.netacs.org This is quantified by monomer reactivity ratios (r). For the PFS-styrene system, the reactivity ratios (rPFS and rstyrene) are both less than one, indicating that each radical prefers to add the other monomer rather than its own, leading to an alternating sequence in the polymer chain. acs.org This behavior allows for precise control over the copolymer microstructure.
The ability to use controlled polymerization techniques with fluorinated styrenes facilitates the creation of complex polymer architectures, such as block copolymers. researchgate.netacs.org For example, homopolymers of fluorinated styrenes can be used as macroinitiators to synthesize block copolymers with styrene or other monomers. acs.org The resulting architecture, featuring distinct fluorinated and non-fluorinated blocks, leads to materials with unique properties, such as phase separation and the formation of low-energy surfaces, as the fluorinated segments tend to migrate to the polymer-air interface. acs.orgbohrium.com
Data Tables
Table 1: Effect of Para-Substituents on the Apparent Rate Coefficient (kpapp) in Atom Transfer Radical Polymerization (ATRP) of Styrenes
This table illustrates the general trend of how electron-withdrawing and electron-donating groups affect the rate of ATRP for various para-substituted styrenes, providing context for the expected reactivity of this compound.
| Substituent (at para-position) | Hammett Constant (σ) | Substituent Type | Relative Polymerization Rate |
| -CF₃ | 0.54 | Electron-Withdrawing | Fastest |
| -Br | 0.23 | Electron-Withdrawing | Fast |
| -Cl | 0.23 | Electron-Withdrawing | Fast |
| -F | 0.06 | Electron-Withdrawing (Weak) | Moderate |
| -H | 0.00 | Neutral | Baseline |
| -CH₃ | -0.17 | Electron-Donating | Slow |
| -C(CH₃)₃ | -0.20 | Electron-Donating | Slower |
| -OCH₃ | -0.27 | Electron-Donating | Slowest |
| Data compiled from studies on substituted styrenes. cmu.edu |
Table 2: Monomer Reactivity Ratios for the Copolymerization of 2,3,4,5,6-Pentafluorostyrene (PFS, M₁) with Styrene (M₂) at 60°C
This table provides reactivity ratios for the copolymerization of PFS and styrene, a system analogous to one involving this compound. The values indicate a strong tendency for alternation.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (PFS) | r₂ (Styrene) | r₁ * r₂ | Copolymerization Tendency |
| PFS | Styrene | 0.22 | 0.74 | 0.16 | Alternating |
| Data from the radical-initiated copolymerization of PFS and styrene. acs.org |
**theoretical and Computational Investigations of 1 Bromo 2,3,5,6 Tetrafluoro 4 Vinylbenzene and Its Derivatives**
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic properties that govern chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. semanticscholar.org A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgdntb.gov.ua A smaller gap generally implies higher reactivity. dntb.gov.ua
For a molecule such as 1-bromo-2,3,5,6-tetrafluoro-4-vinylbenzene, DFT calculations would reveal the influence of its distinct substituents—the electron-withdrawing fluorine atoms, the bromine atom, and the π-conjugated vinyl group—on the frontier orbitals. The fluorine atoms, due to their high electronegativity, are expected to lower the energy levels of the molecular orbitals. nih.gov
Below is an interactive table presenting hypothetical, yet representative, frontier orbital energy values for related aromatic compounds, calculated using a DFT method like B3LYP with a 6-31G(d,p) basis set, to illustrate these concepts. semanticscholar.org
Note: The values for this compound are estimated based on trends observed in related molecules.
The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dtic.milphyschemres.org The MEP is mapped onto the electron density surface, where different colors represent different potential values. Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow areas represent neutral or weakly interacting regions. physchemres.org
For this compound, an MEP analysis would likely reveal a complex surface. The vinyl group's π-system would create a region of negative potential (red/yellow) above and below its double bond, making it a site for electrophilic addition. The highly electronegative fluorine atoms would withdraw electron density from the benzene (B151609) ring, creating a positive potential (blue) on the ring itself, making it susceptible to nucleophilic aromatic substitution. dtic.milmdpi.com The bromine atom can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can participate in halogen bonding. dtic.mil
Computational chemistry allows for the detailed exploration of reaction mechanisms by locating and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate. DFT calculations are frequently employed to model the geometries of reactants, products, and transition states. rsc.org
For this compound, one could model various reactions. For example, in a free-radical polymerization reaction involving the vinyl group, computations could elucidate the transition state for the addition of a radical initiator to the vinyl moiety. Similarly, for a nucleophilic aromatic substitution reaction, where a nucleophile replaces the bromine or a fluorine atom, calculations could map the entire reaction pathway, including the formation of the intermediate Meisenheimer complex. dtic.mil These models provide deep mechanistic insights that are often difficult to obtain experimentally. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular conformations and intermolecular interactions. github.io
For this compound, MD simulations could be used to analyze the conformational flexibility of the vinyl group relative to the aromatic ring. The simulation would reveal the preferred rotational angles (dihedrals) and the energy barriers between different conformations. In a condensed phase (liquid or solid), MD can also model how individual molecules pack together and interact. These simulations would highlight the role of weak intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom, in determining the bulk properties of the material. github.io
In Silico Prediction of Polymerization Kinetics and Monomer-Polymer Interactions
The polymerization of vinyl monomers is a complex process that can be modeled computationally. mdpi.combohrium.com In silico methods can predict key aspects of polymerization kinetics, such as the rates of initiation, propagation, and termination. By modeling the elementary reaction steps, it is possible to simulate the growth of a polymer chain and predict properties like the molecular weight distribution. mdpi.com
For the polymerization of this compound, computational models could simulate the free-radical polymerization process. mdpi.com This would involve calculating the activation energies for the addition of the monomer to a growing polymer radical. Furthermore, multiscale modeling approaches can be used to bridge the gap from molecular interactions to macroscopic polymer properties. nih.gov Atomistic simulations of the resulting polymer, poly(this compound), would provide insights into its chain conformation, stiffness, and interactions, which are crucial for predicting its material properties. nih.gov
Application of Machine Learning and Artificial Intelligence in Fluorinated Compound Design and Reactivity Prediction
In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in chemical research. nih.gov These methods can learn from large datasets of known chemical reactions and molecular properties to make rapid and accurate predictions for new, unstudied systems. rsc.orgnih.gov
In the context of fluorinated compounds, ML models can be trained to predict various properties, such as reactivity, stability, and synthetic accessibility. rsc.org For instance, a neural network could be trained on a database of fluorination reactions to predict the reactivity of different aromatic substrates. rsc.org This approach can significantly accelerate the discovery and design of new fluorinated materials by screening vast chemical spaces virtually. ML models can also predict reaction outcomes with high accuracy by learning the complex patterns that govern chemical transformations, moving beyond traditional rule-based systems. mit.educmu.edu This data-driven approach holds immense promise for designing novel derivatives of this compound with tailored properties for specific applications.
Compound Index
**emerging Research Directions and Future Perspectives**
Development of Novel Synthetic Approaches for Highly Functionalized Fluorinated Architectures
Research in the field of fluorinated polymers is actively exploring new synthetic methodologies to create highly complex and functionalized polymer architectures. For fluorinated vinyl monomers, techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are being employed to synthesize well-defined polymers with controlled molecular weights and narrow polydispersities. These methods allow for the creation of block copolymers, where a fluorinated block can be combined with other polymer segments to tailor the final properties of the material. The bromo-functional group on 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene offers a potential site for post-polymerization modification, allowing for the introduction of a wide range of functional groups.
Exploration of Unprecedented Reactivity Pathways and Catalytic Systems
The unique electronic properties conferred by the fluorine atoms on the aromatic ring of fluorinated styrenes can lead to unprecedented reactivity. The electron-withdrawing nature of fluorine atoms can influence the reactivity of the vinyl group in polymerization reactions and the bromine atom in cross-coupling reactions. Research in this area often focuses on developing novel catalytic systems, for example, palladium-catalyzed cross-coupling reactions, that can effectively mediate reactions involving such fluorinated substrates. These studies are crucial for expanding the synthetic utility of compounds like this compound.
Advanced Materials Design Principles Based on Tailored Polymer Structures
The ability to control the structure of fluorinated polymers at the molecular level is a key principle in the design of advanced materials. By precisely arranging fluorinated monomers in a polymer chain, researchers can influence the macroscopic properties of the resulting material. For instance, the incorporation of fluorinated segments can lead to materials with low surface energy, high thermal stability, and chemical resistance. While there are no explicit studies on the properties of polymers derived from this compound, the principles of tailoring polymer structures to achieve desired functionalities are a central theme in advanced materials science. wiley-vch.dewiley.comresearchgate.nettu-dresden.de
Synergistic Integration of Advanced Experimental Methodologies with High-Level Computational Chemistry
Modern chemical research increasingly relies on the synergy between experimental work and computational modeling. Techniques like Density Functional Theory (DFT) are used to predict the electronic structure, reactivity, and spectroscopic properties of molecules like fluorinated vinylbenzene derivatives. semanticscholar.orgresearchgate.netmdpi.comnih.govenvironmentaljournals.org These computational insights can guide experimental design, helping to rationalize observed reactivity and predict the properties of new materials. While specific computational studies on this compound are not found, this integrated approach is a significant trend in the broader field of materials chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-2,3,5,6-tetrafluoro-4-vinylbenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via halogenation of tetrafluorobenzene derivatives followed by vinyl group introduction. For example, bromination of 2,3,5,6-tetrafluoro-4-vinylbenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 80°C achieves moderate yields (~60%) . Optimizing stoichiometry (1:1.2 substrate:NBS ratio) and reaction time (12–16 hours) minimizes over-bromination. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical due to halogenated byproducts .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Combine nuclear magnetic resonance (¹⁹F NMR and ¹H NMR) to confirm substitution patterns. For instance, ¹⁹F NMR typically shows four distinct fluorines at δ −140 to −160 ppm (ortho/meta coupling constants ~20 Hz). High-resolution mass spectrometry (HRMS) with electron ionization (EI) confirms molecular weight (expected [M]⁺ at m/z 258.92). Purity >98% is achievable via GC-MS with a non-polar capillary column (e.g., DB-5) .
Q. What safety protocols are essential for handling this compound?
- Methodology : Use inert-atmosphere gloveboxes for synthesis due to moisture sensitivity. Store in amber glass under argon at −20°C to prevent decomposition. Personal protective equipment (PPE) must include fluoropolymer-coated gloves and face shields, as brominated fluorocompounds can release HF upon hydrolysis .
Advanced Research Questions
Q. How do electronic effects of the bromo and vinyl substituents influence reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing fluorine and bromine groups activate the benzene ring toward nucleophilic aromatic substitution (SNAr), while the vinyl group enables Heck or Suzuki couplings. For example, in Pd-catalyzed coupling with arylboronic acids, the vinyl group directs reactivity to the para position (yield ~75% with Pd(PPh₃)₄, K₂CO₃, DMF at 100°C) . Computational studies (DFT) reveal lowered LUMO energy (−2.3 eV) at the bromine site, favoring oxidative addition in catalytic cycles .
Q. What challenges arise in crystallizing this compound, and how can they be resolved?
- Methodology : Fluorine’s high electronegativity and bromine’s polarizability hinder crystal packing. Use slow evaporation from dichloromethane/hexane (1:4) at −30°C to obtain single crystals. SHELX software is recommended for structure refinement due to handling heavy atoms (Br) and twinning risks. Data collection at synchrotron sources (λ = 0.7–1.0 Å) improves resolution for fluorine positional accuracy .
Q. How does this compound perform in polymer synthesis for high-performance materials?
- Methodology : The compound serves as a monomer in poly(arylene ether sulfide)s via nucleophilic aromatic substitution. For example, copolymerization with bisphenol A derivatives (K₂CO₃, NMP solvent, 180°C) yields polymers with Tg >200°C and dielectric constants <2.8, suitable for microelectronics. Monitor molecular weight via GPC (Mn ~15,000–20,000 Da) and thermal stability via TGA (decomposition onset ~400°C) .
Data Contradiction Analysis
Q. Why do reported yields for Suzuki couplings vary across studies, and how can reproducibility be improved?
- Resolution : Discrepancies arise from catalyst loading (optimal: 5 mol% Pd) and solvent purity (DMF must be dry, <50 ppm H₂O). Conflicting reports of 40–80% yields are resolved by pre-stirring the catalyst with ligand (e.g., SPhos) for 30 minutes before substrate addition. Reproducibility requires strict exclusion of oxygen (Schlenk techniques) and standardized substrate ratios (1:1.1 arylboronic acid:vinylbenzene) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
